4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused tetrahydrobenzothienopyrimidine core substituted at the 4-position with a 5,6-dimethylbenzotriazole moiety. This compound is synthesized via nucleophilic substitution of a chloro intermediate (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) with 5,6-dimethyl-1H-benzotriazole under reflux conditions, analogous to other 4-substituted derivatives .
Properties
Molecular Formula |
C18H17N5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzotriazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H17N5S/c1-10-7-13-14(8-11(10)2)23(22-21-13)17-16-12-5-3-4-6-15(12)24-18(16)20-9-19-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
PSTMOLWLPNXOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)C3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole moiety, followed by its coupling with a benzothienopyrimidine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable coordination complexes that inhibit enzymatic activities or disrupt cellular processes. The benzothienopyrimidine structure may interact with nucleic acids or proteins, affecting gene expression or protein function .
Comparison with Similar Compounds
Key Observations :
- The benzotriazole-substituted compound likely exhibits higher thermal stability than morpholine/piperidine derivatives due to the rigid aromatic system.
- Hydrazino derivatives (e.g., compound 5) are pivotal intermediates for synthesizing hydrazone and pyrazole analogs .
Physicochemical Properties
Spectral Data Comparison:
- IR Spectroscopy :
- ¹H NMR: Benzotriazole substituents display aromatic proton signals at δ 7.5–8.5 ppm . Hydrazino derivatives (e.g., compound 5) show NH-NH₂ singlets at δ 4.60–7.94 ppm .
Solubility and Stability:
Anticancer Activity:
Antimicrobial Activity:
HIV Replication Inhibition:
- Tetrahydrobenzothienopyrimidine cores with lipophilic substituents (e.g., benzotriazole) show promise as HIV reverse transcriptase inhibitors .
Biological Activity
The compound 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic molecule notable for its potential biological activities. This compound integrates a benzotriazole moiety with a tetrahydrobenzothienopyrimidine structure, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 335.434 g/mol. The structure features both a benzotriazole and a thienopyrimidine component, which are known to contribute to various biological activities.
Biological Activity Overview
Research on benzotriazole derivatives has shown that they exhibit significant antimicrobial, antiviral, and anticancer properties. The unique structure of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may enhance these activities compared to other similar compounds.
Antimicrobial Activity
Studies indicate that compounds with similar structures have demonstrated potent antimicrobial effects against various bacterial strains. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | Bacillus subtilis |
| Compound C | 25 | Candida albicans |
The specific activity of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine against these organisms remains to be fully characterized but is expected to follow similar trends due to structural similarities with known active compounds .
Antiviral Properties
Benzotriazole derivatives have been evaluated for their antiviral activity against several viruses including Hepatitis C and Dengue virus. The mechanism often involves inhibition of viral helicases or polymerases:
- Inhibition of Helicase Activity : Some derivatives have shown IC50 values around 6.5 μM against HCV helicase . This suggests that the compound may also exhibit similar inhibitory properties.
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been explored in various cancer cell lines. For example:
| Cell Line | Compound Concentration (μM) | Observed Effect |
|---|---|---|
| HEPG2 (liver cancer) | 10 | 50% cell death |
| PC12 (neuroblastoma) | 25 | Significant growth inhibition |
The structure of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may facilitate interactions with cellular targets leading to apoptosis or cell cycle arrest in cancer cells .
Case Studies
Several studies have focused on the biological evaluation of benzotriazole derivatives:
- Antibacterial Efficacy : A study demonstrated that compounds similar to 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with varying MIC values depending on structural modifications .
- Antiviral Screening : In vitro assays showed that certain benzotriazole derivatives effectively inhibited viral replication in Hepatitis C virus models by targeting the viral helicase .
- Cytotoxicity Studies : Research involving various cancer cell lines indicated that modifications in the benzotriazole structure could enhance cytotoxic effects against specific cancer types .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-substituted tetrahydrobenzothienopyrimidine derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 4-chloro intermediates (e.g., 4-chloro-2-phenyl derivatives) are reacted with alkyl/aryl amines or thiols under reflux conditions. Aluminum amalgam in aqueous tetrahydrofuran has been used for selective reduction of sulfonylmethyl groups to methylthio derivatives . Hydrazine hydrate in pyridine is also employed to replace thiol groups with hydrazine moieties, enabling cyclization into triazolo-pyrimidine derivatives .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N, C=S), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Crystallographic studies (e.g., X-ray diffraction) resolve complex stereochemistry, as demonstrated for related thienopyrimidines .
Q. What biological activities are associated with tetrahydrobenzothienopyrimidine scaffolds?
- Methodological Answer : These derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, 2-substituted analogs show antimicrobial efficacy in in vitro assays, with docking studies suggesting interactions with bacterial DNA gyrase . Modifications at the 4-position (e.g., benzotriazole groups) may enhance binding to kinase targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or assay conditions. Use structure-activity relationship (SAR) studies to isolate critical functional groups. For example, replacing a methylthio group with a benzotriazole moiety alters hydrophobicity and hydrogen-bonding capacity, impacting target affinity . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and molecular dynamics simulations .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions while retaining core pharmacophores. Prodrug approaches, such as esterification of carboxylic acids, improve membrane permeability. Solubility can be tested via shake-flask methods, and logP values calculated using HPLC retention times .
Q. How do steric and electronic effects influence regioselectivity in functionalization reactions?
- Methodological Answer : Steric hindrance from the 5,6-dimethylbenzotriazole group directs electrophilic substitution to the less hindered 2-position of the pyrimidine ring. Electronic effects are probed using Hammett plots: Electron-withdrawing substituents (e.g., nitro) decrease reactivity in SNAr reactions, while electron-donating groups (e.g., methyl) enhance it .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is essential. Impurities like unreacted hydrazine or byproducts (e.g., triazolo derivatives) require gradient elution methods. Quantify limits of detection (LOD) and quantification (LOQ) using spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
